Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a synthetic peptide derivative that incorporates a fluorenylmethyloxycarbonyl protecting group. This compound is utilized primarily in peptide synthesis, particularly in the creation of bio-inspired materials and functional peptides. The Fmoc group protects the amino group of amino acids during synthesis, ensuring the integrity of the peptide chain and facilitating the sequential addition of amino acids.
This compound is classified under pseudoproline dipeptides, which are known for their ability to stabilize peptide structures during synthesis. Pseudoproline derivatives, such as Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, are designed to mimic natural amino acids while providing enhanced stability against hydrolysis and racemization during peptide synthesis.
The synthesis of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH has a molecular formula of and a molecular weight of approximately 438.5 g/mol. The structure features:
The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure.
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH can participate in various chemical reactions:
These reactions are crucial for obtaining high-purity peptides suitable for further applications.
The mechanism of action for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH primarily revolves around its role in facilitating peptide synthesis. The Fmoc protecting group prevents side reactions during synthesis by shielding the amino group, while the Psi(Me,Me)Pro moiety enhances stability against hydrolysis and promotes favorable folding patterns in peptides.
These properties are critical for ensuring consistent performance in synthetic applications.
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH finds extensive use in various scientific fields:
The emergence of pseudoproline dipeptides in the 1990s revolutionized peptide synthesis by addressing persistent aggregation challenges. Pioneered by Mutter and coworkers, these derivatives were conceived to disrupt β-sheet formation—the primary cause of synthetic failure in hydrophobic or lengthy sequences [2]. Early work demonstrated that oxazolidine systems derived from serine, threonine, or cysteine could mimic proline’s conformational disruption while acting as reversible protecting groups [2] [6]. The dipeptide format (e.g., Fmoc-Xaa-Yaa[ψPro]-OH) emerged as a solution to the steric hindrance of monomeric pseudoprolines, enabling efficient incorporation into automated SPPS workflows [7]. By 1995, Mutter’s team formalized the "pseudo-proline" terminology and established their role in accessing previously "inaccessible" peptides [2] [6]. This innovation laid the groundwork for derivatives like Fmoc-Gly-Thr[ψ(Me,Me)Pro]-OH, now indispensable in synthesizing therapeutic peptides and complex biomolecules.
Fmoc-Gly-Thr[ψ(Me,Me)Pro]-OH features a dimethylated oxazolidine ring formed by the reaction of threonine’s side-chain hydroxyl with acetone. This modification imposes three critical structural changes:
Table 1: Structural Properties of Fmoc-Gly-Thr[ψ(Me,Me)Pro]-OH
Property | Specification |
---|---|
Molecular Formula | C₂₄H₂₆N₂O₆ |
Molecular Weight | 438.5 g/mol |
CAS Number | 1262308-49-5 |
Optical Rotation [α]D²⁰ | -31° to -34.5° (c=1, methanol) |
Storage Conditions | 2–8°C (desiccated) |
This dipeptide excels in synthesizing Gly-Thr–containing sequences prone to aggregation. Its strategic placement every 5–8 residues disrupts secondary structures, enhancing solvation in DMF/NMP and boosting coupling efficiency by >90% in hindered regions [4] [6]. Case studies highlight its utility:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: